(1R,2R)-(-)-1,2-Diaminocyclohexane
Overview
Description
(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is an important building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1R,2R)-(-) form being one of them. Its unique stereochemistry makes it valuable in asymmetric synthesis and various catalytic processes.
Mechanism of Action
Target of Action
It’s worth noting that diamines and their derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
Diamines often interact with their targets through coordination bonds, forming complexes that can induce changes in the target’s function .
Biochemical Pathways
Diamines are known to participate in various biochemical processes, including the synthesis of proteins and nucleic acids .
Pharmacokinetics
A study on a related compound, (1r,2r-diaminocyclohexane)oxalatoplatinum(ii), showed that it had a higher renal clearance and lower tissue platinum levels compared to cisplatin, suggesting a potentially different pharmacokinetic profile .
Result of Action
Diamines and their derivatives are often involved in various biological processes, including cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of diamines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1R,2R)-(-)-1,2-Diaminocyclohexane are largely defined by its role in the formation of metal complexes
Cellular Effects
Given its role in the formation of metal complexes, it may influence cell function through these complexes
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a ligand in the formation of metal complexes . These complexes may exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details of these mechanisms are not currently available in the literature.
Metabolic Pathways
It is known to be involved in the formation of metal complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R)-(-)-1,2-Diaminocyclohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding dinitro compound. For example, the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of trans-1,2-dinitrocyclohexane using Raney nickel as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the reduction of trans-1,2-dinitrocyclohexane under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or Raney nickel is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the synthesis of anticancer agents and other therapeutic compounds.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(+)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane, with similar chemical properties but opposite stereochemistry.
1,2-Diaminocyclohexane: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1,2-Diaminocyclopentane: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions distinguishes it from other diamines and enhances its utility in various catalytic processes .
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
Record name | trans-1,2-Diaminocyclohexane | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | trans-1,2-Diaminocyclohexane | |
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CAS No. |
20439-47-8, 1121-22-8 | |
Record name | (-)-trans-1,2-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-1,2-Diaminocyclohexane | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Diaminocyclohexane, trans- | |
Source | ChemIDplus | |
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Record name | 1,2-Diaminocyclohexane, (-)- | |
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Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
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Record name | trans-1,2-Diaminocyclohexane | |
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Record name | (±)-trans-1,2-Cyclohexanediamine | |
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Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
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Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
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Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: The molecular formula of this compound is C6H14N2, and its molecular weight is 114.2 g/mol [].
Q2: What spectroscopic data are available for characterizing this compound?
A2: (1R,2R)-DACH and its derivatives are commonly characterized using IR, 1H NMR, 13C NMR, and elemental analysis [, , , ]. For instance, researchers have utilized 1H NMR spectroscopy to monitor the kinetics of substitution reactions involving (1R,2R)-DACH platinum(II) complexes with ligands like 5′-GMP and L-histidine [].
Q3: How is this compound utilized in catalysis?
A3: (1R,2R)-DACH serves as a versatile chiral building block for creating a wide range of catalysts and ligands. Notably, it plays a crucial role in synthesizing salen ligands, which, when complexed with metals like manganese, exhibit catalytic activity in asymmetric epoxidation reactions of olefins [, , ].
Q4: What are some examples of reactions catalyzed by complexes incorporating this compound?
A4: (1R,2R)-DACH-derived complexes demonstrate catalytic activity in various reactions, including:
- Asymmetric epoxidation of olefins: Salen-Manganese(III) complexes derived from (1R,2R)-DACH show promising activity and enantioselectivity in these reactions [, ].
- Asymmetric hydrogen transfer reductions: Rhodium complexes immobilized on hybrid materials using (1R,2R)-DACH derivatives catalyze the reduction of prochiral ketones, yielding chiral alcohols with notable enantiomeric excess [].
- Asymmetric cycloaddition of CO2 and epoxides: Polymeric cobalt(III) salen complexes synthesized from (1R,2R)-DACH and a triazine-piperazine core demonstrate catalytic activity in this reaction under mild conditions [].
- Enantioselective nitroaldol reactions: Copper(II) complexes derived from (1R,2R)-DACH and trigol-bis(aldehyde) effectively catalyze the asymmetric nitroaldol reaction of various aldehydes with nitromethane, leading to β-nitroalcohols with excellent enantioselectivity [].
Q5: What factors influence the catalytic activity and selectivity of this compound-based catalysts?
A5: Several factors influence the performance of these catalysts, including:
Q6: How do structural modifications to this compound derivatives impact their activity?
A6: Modifications to the (1R,2R)-DACH scaffold can significantly affect the activity and selectivity of derived catalysts. For example:
- Changing the diamine backbone: Replacing the cyclohexane ring with other cyclic or acyclic diamines can influence the catalyst's conformational flexibility and, consequently, its enantioselectivity [].
- Introducing substituents on the diamine: Adding bulky groups near the chiral centers can enhance enantioselectivity by creating a more sterically demanding environment around the metal center [].
Q7: Is this compound sensitive to air and moisture? How should it be stored?
A7: Yes, (1R,2R)-DACH is sensitive to air and CO2 []. It should be stored under an inert gas atmosphere, preferably away from direct light, to prevent degradation.
Q8: How does the stability of this compound-based catalysts vary under different conditions?
A8: The stability of these catalysts is influenced by various factors:
Q9: What is the role of computational chemistry in understanding this compound-based systems?
A9: Computational methods, such as DFT calculations, help researchers:
- **Predict the conformation and stability of different diastereomers formed by (1R,2R)-DACH-based ligands [].
- **Investigate the mechanism and dynamic reversibility of macrocycle formation involving (1R,2R)-DACH [].
- **Analyze the strength of π-π interactions in supramolecular assemblies containing (1R,2R)-DACH derivatives [].
Q10: What are some other applications of this compound beyond catalysis?
A10: Beyond its role in catalysis, (1R,2R)-DACH finds applications in:
- Chiral recognition: Derivatives of (1R,2R)-DACH, like chiral thiophosphoroamides, act as sensors for enantiodiscriminating various acids through ion-pairing and hydrogen-bonding interactions studied by NMR spectroscopy [].
- Chiral resolution: (1R,2R)-DACH effectively resolves racemic mixtures of compounds like 2,2′-Dihydroxy-1,1′-binaphthyl, leading to enantiopure products with high optical purity [].
- Supramolecular chemistry: (1R,2R)-DACH plays a crucial role in assembling supramolecular structures, such as helicates, through hydrogen-bonding interactions with suitable counterparts like diols [, ].
- Organogel formation: Derivatives of (1R,2R)-DACH, particularly diamides, demonstrate gelation abilities in various solvents, forming organogels with unique properties and potential applications in materials science [, , ].
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